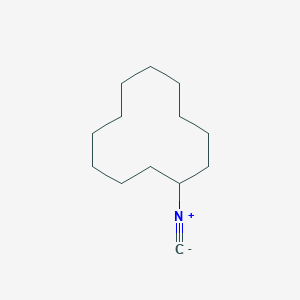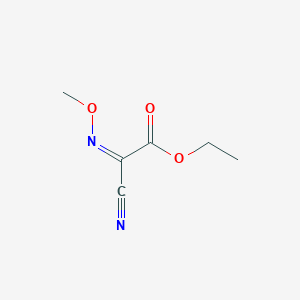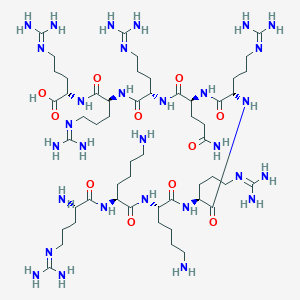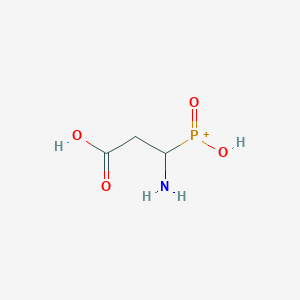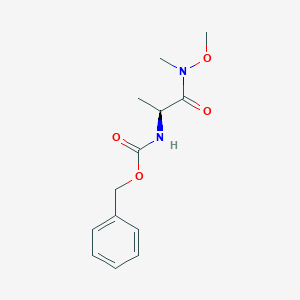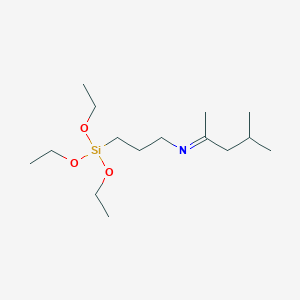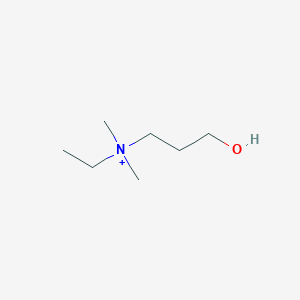
N-Ethylhomocholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Ethylhomocholine (NEHC) is a quaternary ammonium compound that has been used in scientific research to investigate the effects of cholinergic neurotransmission on various physiological and biochemical processes. This compound is a structural analog of acetylcholine, a neurotransmitter that plays a crucial role in the regulation of cognitive and motor functions in the central nervous system.
Mécanisme D'action
N-Ethylhomocholine acts as a cholinergic agonist by binding to nicotinic and muscarinic acetylcholine receptors. This binding activates these receptors, leading to the release of neurotransmitters such as dopamine, norepinephrine, and serotonin, which regulate various physiological and biochemical processes.
Effets Biochimiques Et Physiologiques
N-Ethylhomocholine has been shown to have various biochemical and physiological effects in scientific research studies. This compound has been shown to increase muscle contractions, regulate cardiovascular functions, and improve cognitive processes such as learning and memory.
Avantages Et Limitations Des Expériences En Laboratoire
N-Ethylhomocholine has several advantages as a research tool, including its ability to mimic the effects of acetylcholine on various physiological and biochemical processes. However, this compound also has limitations, including its short half-life and potential toxicity at high doses.
Orientations Futures
There are several future directions for research on N-Ethylhomocholine, including the investigation of its effects on different neurotransmitter systems and its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. Additionally, future research could explore the development of more stable and less toxic analogs of N-Ethylhomocholine for use in scientific research.
Méthodes De Synthèse
N-Ethylhomocholine can be synthesized through the reaction of ethyl bromide and homocholine in the presence of a strong base such as potassium hydroxide. The resulting compound is a white crystalline powder that is soluble in water and organic solvents.
Applications De Recherche Scientifique
N-Ethylhomocholine has been used in various scientific research studies to investigate the role of cholinergic neurotransmission in different physiological and biochemical processes. This compound has been used to study the effects of acetylcholine on muscle contractions, cardiovascular functions, and cognitive processes such as learning and memory.
Propriétés
Numéro CAS |
123731-09-9 |
|---|---|
Nom du produit |
N-Ethylhomocholine |
Formule moléculaire |
C7H18NO+ |
Poids moléculaire |
132.22 g/mol |
Nom IUPAC |
ethyl-(3-hydroxypropyl)-dimethylazanium |
InChI |
InChI=1S/C7H18NO/c1-4-8(2,3)6-5-7-9/h9H,4-7H2,1-3H3/q+1 |
Clé InChI |
DLPPMKSHLIOSFX-UHFFFAOYSA-N |
SMILES |
CC[N+](C)(C)CCCO |
SMILES canonique |
CC[N+](C)(C)CCCO |
Autres numéros CAS |
123731-09-9 |
Synonymes |
ethylhomocholine MEHC N,N-dimethyl-N-ethyl-3-amino-1-propanol N-ethylhomocholine N-ethylhomocholine iodide N-monoethylhomocholine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




